![molecular formula C15H15N3O3 B2838654 2-(cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide CAS No. 1396760-72-7](/img/structure/B2838654.png)
2-(cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide, also known as CXCR4 antagonist AMD3100, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis of Substituted Oxazoles
An efficient synthesis method for 2-phenyl-4,5-substituted oxazoles has been developed, leveraging intramolecular copper-catalyzed cyclization of highly functionalized enamides. This methodology allows for the introduction of diverse functionalities at the 4-position of the oxazoles, demonstrating its utility in synthesizing complex molecules such as texamine and uguenenazole, and extending to novel trisubstituted bisoxazoles derived from serine (S. Vijay Kumar et al., 2012).
Antiviral Activity
Certain thiazole C-nucleosides synthesized from glycosylthiocarboxamides exhibit significant in vitro activity against viruses like herpes and parainfluenza, alongside inhibiting purine nucleotide biosynthesis. This highlights the potential of structurally related compounds in antiviral research (P. C. Srivastava et al., 1977).
PARP Inhibitor Development for Cancer Therapy
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel PARP inhibitor, has shown efficacy in BRCA-1 and -2 mutant tumors. This compound exemplifies the therapeutic application of related oxazole derivatives in targeting specific genetic vulnerabilities in cancer (Philip Jones et al., 2009).
Antitumor Agents
A series of 2-phenylbenzimidazole-4-carboxamides, representing "minimal" DNA-intercalating agents, were synthesized and evaluated for their antitumor activities, offering insights into the design of low DNA-binding affinity compounds with potential therapeutic benefits (W. Denny et al., 1990).
Antimicrobial Activities
Macrocyclic pentaazapyridine and dipeptide pyridine derivatives, synthesized from related carboxamide precursors, demonstrated antimicrobial properties. This research underscores the versatility of oxazole and carboxamide frameworks in generating compounds with potential antimicrobial applications (E. M. Flefel et al., 2018).
Anticancer Activity of Thiazole Derivatives
2-Phenylthiazole-4-carboxamide derivatives were synthesized and evaluated against various cancer cell lines, revealing structure-activity relationships that guide the development of cytotoxic agents with potential for cancer treatment (A. Aliabadi et al., 2010).
Propiedades
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-phenyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(10-5-4-6-10)18-15-17-12(9-21-15)14(20)16-11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPRJJWIXIENMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.